4-methyl-6-nitro-1H-indazole
Overview
Description
Crystal and Molecular Structure Analysis
The molecular structure of nitroindazole derivatives has been a subject of interest due to their biological activity. The crystal and molecular structure of various nitroindazole compounds, including 3-bromo-1-methyl-7-nitro-1H-indazole and others, have been characterized using X-ray diffraction and NMR spectroscopy. These studies have shown that the dihedral angles in the crystal structures are consistent with molecular parameters predicted by DFT B3LYP calculations. Intermolecular interactions, such as halogen bonds and hydrogen bonding, play a significant role in the crystal packing of these compounds . Similarly, the structure of 1-methyl-5-nitro-3-phenyl-1H-indazole has been reported, with the indazole ring system and the nitro group being nearly coplanar, and molecules linked by hydrogen bonds and π-π stacking, contributing to a three-dimensional structure .
Synthesis Analysis
The synthesis of nitroindazole derivatives can involve multiple steps, as demonstrated by the synthesis of 4-(benzyloxy)-1H-indazole, which includes hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, starting from 2-methyl-3-nitrophenol. The total yield of this process was reported to be 76.3%, with detailed investigation into the synthesis procedure of intermediate compounds . Another synthesis approach for a 4-nitro-2H-indazole derivative involved crystallization from a petroleum ether/ethyl acetate mixture, highlighting the importance of solvent choice in the synthesis and crystallization of these compounds .
Chemical Reactions Analysis
The reactivity of nitroindazole derivatives can be influenced by their molecular structure. For instance, the presence of a nitro group can facilitate interactions such as N–O···π(imidazole) in certain compounds. The bond lengths and angles within the molecules can indicate the degree of π-electron delocalization or localization, which in turn affects the molecule's reactivity . Additionally, the synthesis of nitroindazole derivatives can lead to the formation of side-products, as seen in the synthesis of 3-methyl-4-nitroisothiazole, where a dinitro-bisisothiazole was produced as a byproduct .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroindazole derivatives are closely related to their molecular structure. For example, the planarity of the indazole ring system and the orientation of the nitro group can affect the molecule's ability to form intermolecular interactions, which are crucial for the crystal packing and stability of the compound. The vibrational spectra, including infrared and Raman spectra, can provide insights into the stability of molecules arising from hyperconjugative interactions. The frontier molecular orbital and NBO analysis can predict the sites of electron acceptance and detachment, which are essential for understanding the electronic properties of these compounds . The susceptibility of these compounds to reduction and their valence electron excitation can be studied through UV-Vis spectra analysis and measured reduction potentials .
Safety And Hazards
Future Directions
Indazole-containing derivatives, including “4-methyl-6-nitro-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their wide range of biological activities . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
4-methyl-6-nitro-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-8-7(5)4-9-10-8/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUROJHPRPDTSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-nitro-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.